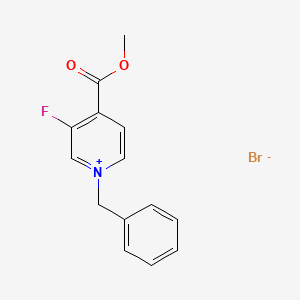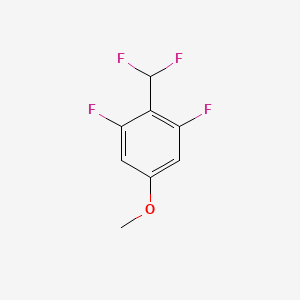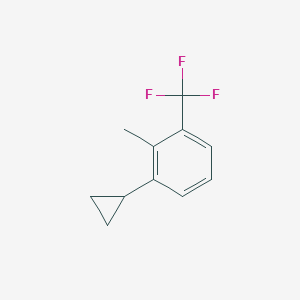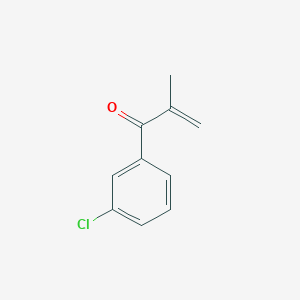
Oleic acid-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid-d9 is a deuterated derivative of oleic acid, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which make it suitable for various analytical techniques such as nuclear magnetic resonance, infrared spectroscopy, mass spectrometry, and neutron scattering studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleic acid-d9 is synthesized by the deuteration of oleic acid. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the selective incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Oleic acid-d9 undergoes various chemical reactions typical of carboxylic acids and unsaturated fatty acids. These include:
Oxidation: this compound can be oxidized to produce various oxygenated derivatives.
Reduction: The double bond in this compound can be reduced to form stearic acid-d9.
Substitution: The carboxyl group can participate in esterification and amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Acid chlorides and amines are typical reagents for esterification and amidation.
Major Products Formed:
Oxidation: Produces hydroxy and keto derivatives.
Reduction: Forms stearic acid-d9.
Substitution: Results in esters and amides
Scientific Research Applications
Oleic acid-d9 is widely used in various fields of scientific research:
Chemistry: Utilized in nuclear magnetic resonance and mass spectrometry studies to investigate molecular structures and dynamics.
Biology: Employed in lipidomics to study lipid metabolism and signaling pathways.
Medicine: Used in drug development and metabolic studies to understand the role of fatty acids in health and disease.
Industry: Applied in the development of deuterated compounds for enhanced analytical performance
Mechanism of Action
The mechanism of action of oleic acid-d9 involves its incorporation into biological membranes and metabolic pathways. It influences cellular processes by modulating membrane fluidity and signaling pathways. This compound upregulates the expression of genes involved in fatty acid oxidation through the activation of the SIRT1-PGC1α complex .
Comparison with Similar Compounds
Oleic Acid: The non-deuterated form, widely found in nature.
Elaidic Acid: The trans isomer of oleic acid.
Stearic Acid: A saturated fatty acid with no double bonds.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds
Uniqueness of Oleic Acid-d9: this compound is unique due to its deuterium content, which provides distinct advantages in analytical studies. The presence of deuterium atoms enhances the resolution and sensitivity of spectroscopic techniques, making it a valuable tool in research .
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2 |
InChI Key |
ZQPPMHVWECSIRJ-MAWLMIAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)







![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)


![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)
